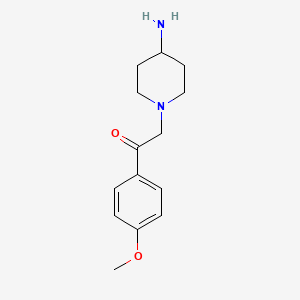![molecular formula C17H14N2O4S-2 B13849301 [4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate](/img/structure/B13849301.png)
[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate is a chemical compound known for its unique structure and properties. It is a solid powder, typically appearing as white to light yellow crystals. This compound is stable under normal conditions but can decompose when exposed to light, heat, or oxidizing agents .
Méthodes De Préparation
The synthesis of [4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate involves organic synthesis techniques such as sulfonyl hydrazine coupling reactions. The specific synthetic route can be chosen and optimized based on research needs . Industrial production methods may involve large-scale organic synthesis processes, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include thiosulfate resin and diisopropylaminomethyl resin (PS-DIEA), which help remove excess reagents and byproducts, yielding pure products . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate has various scientific research applications, including:
Chemistry: Used as a reagent and catalyst in organic synthesis.
Medicine: Research into its potential therapeutic uses, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which [4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis, with the mechanism involving the inhibition of the target enzyme DprE1 . This compound’s unique structure allows it to interact with various biological targets, leading to its diverse applications.
Comparaison Avec Des Composés Similaires
Similar compounds to [4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate include:
- N’'- (1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide
- 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl isonicotinate
- 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(1-piperidinylmethyl)phenyl 4-methylbenzoate
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H14N2O4S-2 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
[4-[(1,1-dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate |
InChI |
InChI=1S/C17H16N2O4S/c1-3-16(20)23-13-10-8-12(9-11-13)19(2)17-14-6-4-5-7-15(14)24(21,22)18-17/h3-11,21-22H,1H2,2H3/p-2 |
Clé InChI |
WNHDTMNIBGAWCY-UHFFFAOYSA-L |
SMILES canonique |
CN(C1=CC=C(C=C1)OC(=O)C=C)C2=NS(C3=CC=CC=C32)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


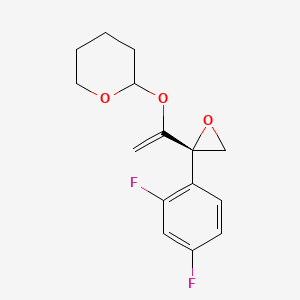

![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
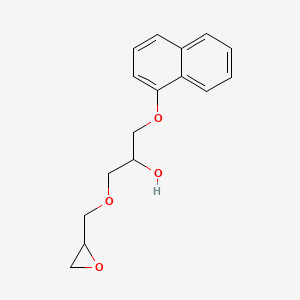
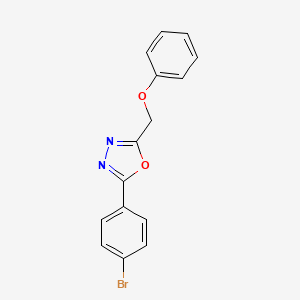
![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
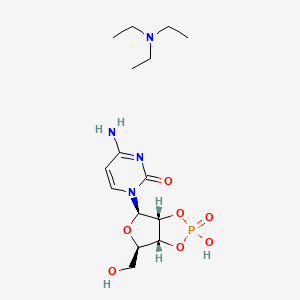



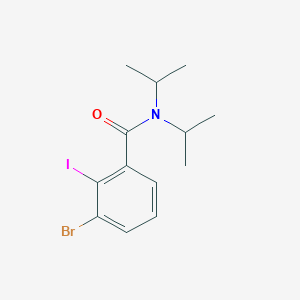
![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
